molecular formula C23H32N2O B4138675 2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide

2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide

Cat. No. B4138675
M. Wt: 352.5 g/mol
InChI Key: YQUVBDNTAQLNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide, commonly known as AKB-48, is a synthetic cannabinoid that has been used in scientific research. It was first synthesized in 2012 by a group of Japanese researchers. Since then, AKB-48 has been used to investigate the effects of cannabinoids on the human body.

Mechanism of Action

AKB-48 acts as a potent agonist of the CB1 receptor. When it binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
AKB-48 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anti-anxiety and anti-depressant effects. It has also been shown to have an impact on appetite, with some studies suggesting that it may be useful in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AKB-48 in lab experiments is its potency. It has a high affinity for the CB1 receptor, which means that it can be used in very small quantities. However, one of the limitations of using AKB-48 is its potential for abuse. It is important to use this compound in a controlled manner to avoid any potential risks.

Future Directions

There are many possible future directions for research on AKB-48. One area of interest is the development of new cannabinoid-based drugs for the treatment of pain, anxiety, and depression. Another area of interest is the investigation of the potential therapeutic benefits of cannabinoids in the treatment of obesity and other metabolic disorders.
In conclusion, AKB-48 is a synthetic cannabinoid that has been used in scientific research. It has a high affinity for the CB1 receptor and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, there are many possible future directions for research on this compound.

Scientific Research Applications

AKB-48 has been used in scientific research to investigate the effects of cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is found in the brain and nervous system. This receptor is known to be involved in the regulation of pain, mood, and appetite.

properties

IUPAC Name

2-(1-adamantyl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c26-22(16-23-13-17-10-18(14-23)12-19(11-17)15-23)24-20-4-6-21(7-5-20)25-8-2-1-3-9-25/h4-7,17-19H,1-3,8-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUVBDNTAQLNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(piperidin-1-yl)phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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